molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No. B1322818
M. Wt: 276.29 g/mol
InChI Key: SMQPIXKMFXXTGG-UHFFFAOYSA-N
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Patent
US08080569B2

Procedure details

To lithium hydroxide (184.4 mg, 7.7 mmol) in 100 ml of ethanol and 100 ml of water was added 6-(4-fluoro-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester (example 1, 2.13 g, 7 mmol). After stirring 24 hours at RT the mixture was filtered and the filtrate partially evaporated. The aqueous solution was acidified with hydrochloric acid to pH 4 and the separated product filtered and dried. Yield: 1.11 g (57%). MS: M+H+=277.01.
Quantity
184.4 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:5][C:6]([C:8]1[S:12][C:11]2=[N:13][C:14]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)=[CH:15][N:10]2[C:9]=1[CH3:23])=[O:7])C>C(O)C.O>[F:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]2[N:13]=[C:11]3[N:10]([CH:15]=2)[C:9]([CH3:23])=[C:8]([C:6]([OH:7])=[O:5])[S:12]3)=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
184.4 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.13 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N2C(S1)=NC(=C2)C2=CC=C(C=C2)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 24 hours at RT the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate partially evaporated
FILTRATION
Type
FILTRATION
Details
the separated product filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C2SC(=C(N2C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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